4-Deacetyl-4-propionyl Cabazitaxel-D6
Description
Properties
Molecular Formula |
C₄₆H₅₃D₆NO₁₄ |
|---|---|
Molecular Weight |
856 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₄₆H₅₉NO₁₄ (non-deuterated form; deuterated positions unspecified in evidence)
- Molecular Weight: 850 g/mol (non-deuterated form)
- Role : Primarily used as a reference standard or process-related impurity in pharmaceutical research, particularly in Cabazitaxel synthesis and quality control .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights structural and functional distinctions between 4-Deacetyl-4-propionyl Cabazitaxel-D6 and related taxanes:
Key Observations :
- Cabazitaxel vs. 4-Deacetyl-4-propionyl Cabazitaxel : The latter replaces the 4-acetyl group with a propionyl group, increasing molecular weight by ~14 g/mol. This modification may alter solubility and metabolic pathways, though pharmacological activity is likely reduced due to structural deviation from the parent drug .
- Deuterated Form (D6) : The addition of deuterium enhances stability against enzymatic degradation (kinetic isotope effect), making it valuable for pharmacokinetic studies and mass spectrometry quantification .
Pharmacokinetic and Analytical Comparisons
- Metabolic Stability: Deuterated compounds like this compound exhibit slower hepatic metabolism compared to non-deuterated analogs, reducing clearance rates in preclinical models.
- Analytical Utility: The D6 variant is used as an internal standard in LC-MS/MS assays to quantify Cabazitaxel levels in biological matrices, minimizing interference from endogenous compounds .
Preparation Methods
Deuterium Incorporation Strategies
Deuteration of cabazitaxel derivatives typically occurs at specific hydrogen positions to maintain structural integrity while enabling isotopic tracing. For 4-Deacetyl-4-propionyl Cabazitaxel-D6, six deuterium atoms are introduced into the propionyl and methoxy groups. The process involves:
-
Selective Propionylation : Reacting 4-deacetylcabazitaxel with deuterated propionyl chloride (C3D6ClO) under anhydrous conditions.
-
Methoxy Group Deuteration : Exchanging hydrogen atoms in methoxy (-OCH3) groups with deuterium using deuterated methanol (CD3OD) in the presence of a base catalyst.
Key parameters include reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for propionyl chloride), and reaction time (48–72 hours). The deuterated product is isolated via column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 v/v).
Intermediate Purification
Post-synthesis impurities, such as non-deuterated residues and byproducts, are removed through:
-
High-Performance Liquid Chromatography (HPLC) : A C18 column with a mobile phase of acetonitrile/water (65:35) at 1.5 mL/min.
-
Crystallization : Recrystallization from a deuterated ethanol/water mixture (9:1) yields >98% purity.
Analytical Validation
Structural Characterization
Mass Spectrometry :
-
Molecular Weight : 855.996 Da (observed vs. theoretical 855.431 Da).
-
Fragmentation Pattern : Major ions at m/z 836.7 → 555.5 (cabazitaxel) and 842.5 → 561.4 (deuterated analog).
Nuclear Magnetic Resonance (NMR) :
Purity Assessment
Formulation and Stability
Surfactant-Stripped Micelle Preparation
To enhance solubility for in vivo studies, this compound is formulated into micelles using Pluronic F127:
-
Micelle Formation : Dissolve 4 mg of deuterated cabazitaxel and 2.4 mg clotrimazole in methylene chloride.
-
Surfactant Stripping : Dilute with cold PBS and centrifuge (3,000 g, 30 min) to remove excess F127.
Stability Parameters :
| Condition | Stability Duration |
|---|---|
| 25°C (ambient) | 8 hours |
| 4°C (refrigerated) | 24 hours |
| -20°C (lyophilized) | 6 months |
Applications in Research
Pharmacokinetic Studies
As an internal standard, the deuterated compound enables precise quantification of cabazitaxel in biological matrices:
Impurity Profiling
Regulatory guidelines (ICH Q3A) mandate impurity levels <0.15% in APIs. This compound aids in:
-
Relative Response Factor (RRF) : 1.02 ± 0.03 vs. cabazitaxel.
-
Degradation Studies : Identifies oxidation products under accelerated conditions (40°C/75% RH).
Industrial-Scale Manufacturing Challenges
Q & A
Q. What statistical frameworks are recommended for dose-response studies involving deuterated compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
